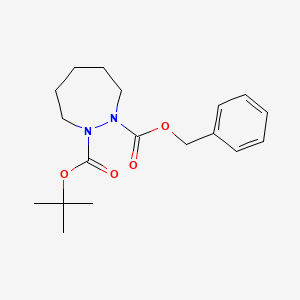

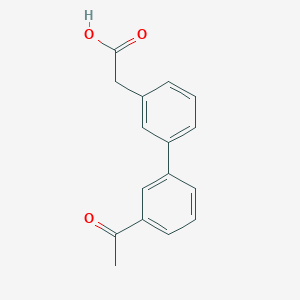

3-methyl-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid

概要

説明

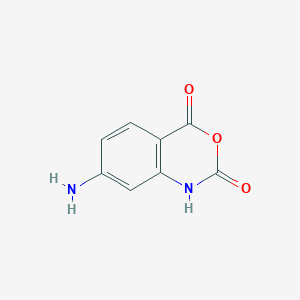

Tetrazole compounds, such as the one you mentioned, are a class of synthetic organic compounds that contain a five-member ring of four nitrogen atoms and one carbon atom . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .

Molecular Structure Analysis

Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .

Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reactions with a few active metals and produce new compounds which can be explosive to shocks .

Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .

科学的研究の応用

Medicine: Analgesic Development

This compound’s structure suggests potential utility in the development of analgesic medications. The tetrazole moiety is known for its bioisosteric similarity to carboxylic acids, often used in drug design to improve metabolic stability . Research indicates that tetrazole derivatives can exhibit analgesic properties, which could be harnessed in new pain management therapies.

Agriculture: Pesticide Formulation

In agriculture, the tetrazole ring is explored for its use in pesticide formulations. Its derivatives have shown properties like antibacterial and antifungal activities, which are crucial in protecting crops from various diseases . The stability of tetrazoles under environmental conditions makes them suitable candidates for long-term applications in fields.

Materials Science: Corrosion Inhibition

The tetrazole derivatives are investigated for their role as corrosion inhibitors, especially in materials science. Their ability to form complexes with metal ions can be utilized to protect metals from corrosion, a significant concern in industrial applications .

Environmental Science: Antimicrobial Agents

Given the antimicrobial potential of imidazole derivatives, similar compounds like 3-methyl-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid could be used to develop environmentally friendly antimicrobial agents. These could help in treating wastewater or preventing microbial-induced degradation of natural and synthetic materials .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound could be used in enzyme inhibition studies due to the reactivity of the tetrazole ring. It can serve as a pharmacophore in the design of enzyme inhibitors, which are valuable tools for understanding metabolic pathways and developing therapeutic agents .

Pharmacology: Neuroprotective Agents

The compound’s framework could be beneficial in synthesizing neuroprotective agents. Tetrazole derivatives have been studied for their neuroprotective and anti-inflammatory properties, which are promising for treating neurodegenerative diseases .

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

It’s known that tetrazolic acids, which are part of the compound’s structure, have been shown to form β-glucuronides . This could suggest that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

It’s known that indole derivatives, which share structural similarities with the compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might affect a wide range of biochemical pathways.

Pharmacokinetics

It’s known that tetrazole acid-containing compounds have been attributed to enterohepatic recirculation mechanisms, which could influence their bioavailability .

Result of Action

It’s known that indole derivatives, which share structural similarities with the compound, have diverse biological activities . This suggests that the compound might have a wide range of molecular and cellular effects.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-methyl-2-(5-phenyltetrazol-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-8(2)10(12(17)18)16-14-11(13-15-16)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAZTRCSRQPMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1N=C(N=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1519338.png)